3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate
Description
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is a β-ketoester derivative featuring a naphthalene substituent at position 2 and an ethoxy group at position 2. Its structure combines aromaticity (naphthalene) with reactive carbonyl and ester functionalities, making it a candidate for diverse chemical applications, including medicinal chemistry and materials science.
Properties
CAS No. |
105852-67-3 |
|---|---|
Molecular Formula |
C16H15O4- |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
3-ethoxy-2-(naphthalen-1-ylmethyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H16O4/c1-2-20-16(19)14(15(17)18)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3,(H,17,18)/p-1 |
InChI Key |
GDSNRQPRJSQQOY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate typically involves the esterification of 3-oxopropanoic acid with 1-(naphthalen-1-yl)methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 3-ethoxy-2-[(naphthalen-1-yl)methyl]-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating ischemic brain injury.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Additionally, it can inhibit inflammatory mediators and reduce apoptotic cell death, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physical and Chemical Properties
- Yield : Analogs like 2j (90% yield) and 2i (86%) demonstrate high efficiency in halogenated cyclohexyl systems, while the target’s synthesis may require optimization due to steric hindrance from the naphthalen-1-ylmethyl group .
- Stability: β-Ketoesters are prone to keto-enol tautomerism, but the ethoxy group in the target compound may stabilize the keto form compared to amine-substituted analogs (e.g., ).
Biological Activity
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is . Its structure features an ethoxy group and a naphthalene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 242.27 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 105852-67-3 |
Research indicates that compounds similar to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the naphthalene ring often correlates with enhanced interaction with biological targets.
Anti-inflammatory Activity
Studies have shown that derivatives of naphthalene can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, the compound's structural similarity to known COX inhibitors suggests it may possess similar activity.
Anticancer Potential
The compound's ability to modulate pathways involved in cell proliferation and apoptosis has been investigated. Research has indicated that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways.
Case Studies
- Inhibition of COX Enzymes : A study evaluated the effectiveness of naphthalene derivatives in inhibiting COX-2 activity. Results demonstrated that compounds with structural similarities to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate significantly reduced COX-2-mediated prostaglandin synthesis, suggesting potential anti-inflammatory applications .
- Anticancer Activity : In vitro studies on cancer cell lines showed that compounds related to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate could reduce cell viability and induce apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is critical in cancer progression .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of any new compound. Preliminary data suggest that while some naphthalene derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses. Ongoing studies focus on determining the exact safety profile and potential side effects associated with long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
